5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
The compound “5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiadiazole ring, along with the phenyl and pyrrolidine groups, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide” typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxypropyl Group: The phenoxypropyl group can be introduced through a nucleophilic substitution reaction using a suitable phenoxypropyl halide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the Thiadiazole and Pyrrolidine Rings: The final step involves coupling the thiadiazole and pyrrolidine rings through an amide bond formation reaction using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the phenyl or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide” involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: Similar in structure but lacks the thiadiazole ring.
5-oxo-3-nitro-1,2,4-triazole: Contains a different heterocyclic ring but shares some chemical properties.
Uniqueness
The presence of the thiadiazole ring in “5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide” imparts unique chemical and biological properties, making it distinct from other similar compounds. This uniqueness contributes to its potential therapeutic applications and its versatility in various chemical reactions.
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O3S/c27-20-14-16(15-26(20)17-8-3-1-4-9-17)21(28)23-22-25-24-19(30-22)12-7-13-29-18-10-5-2-6-11-18/h1-6,8-11,16H,7,12-15H2,(H,23,25,28) |
InChI Key |
BYDSHAYOQOETQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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